(2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone
Description
The compound "(2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone" features a methanone group bridging a 1,3-benzodioxole moiety and a 3-phenyl-substituted 1,4-benzothiazine ring. The phenyl substituent at the 3-position of the benzothiazine ring likely enhances lipophilicity and steric bulk, influencing both solubility and intermolecular interactions .
Properties
CAS No. |
651088-36-7 |
|---|---|
Molecular Formula |
C22H15NO3S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone |
InChI |
InChI=1S/C22H15NO3S/c24-21(15-10-11-17-18(12-15)26-13-25-17)22-20(14-6-2-1-3-7-14)23-16-8-4-5-9-19(16)27-22/h1-12,23H,13H2 |
InChI Key |
ZSEBXWKPOJQFLL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction. This method involves the coupling of a benzodioxole derivative with a benzothiazine derivative under specific conditions, such as the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds include derivatives where the benzothiazin ring’s phenyl group is replaced with substituents such as 4-aminophenyl or 4-hydroxyphenyl (e.g., "Methanone,[3-(4-aminophenyl)-4H-1,4-benzothiazin-2-yl]-1,3-benzodioxol-5-yl" and "Methanone,1,3-benzodioxol-5-yl[3-(4-hydroxyphenyl)-4H-1,4-benzothiazin-2-yl]") . Key differences include:
- Electron Effects: The amino group (–NH₂) is strongly electron-donating, increasing electron density on the benzothiazin ring, whereas the hydroxyl group (–OH) introduces both electron-donating and hydrogen-bonding capabilities.
- Solubility: The polar –NH₂ and –OH groups improve aqueous solubility compared to the nonpolar phenyl group in the target compound.
Heterocyclic Variants
The compound "{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone" () replaces the benzothiazin ring with a benzothiazole system. Notable contrasts include:
- Ring Saturation: Benzothiazine (partially saturated) vs.
- Substituent Effects : Chlorine atoms in this analogue participate in C–H···Cl interactions, absent in the target compound. The target’s phenyl group may instead engage in π–π stacking .
Thiazepane and Thiosemicarbazone Derivatives
- Thiazepane Derivative: "2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone" () incorporates a seven-membered thiazepane ring with fluorine substituents. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to the target’s benzothiazin system .
- Thiosemicarbazone: "1-(2H-1,3-Benzodioxol-5-yl)ethanone thiosemicarbazone" () replaces the benzothiazin-methanone moiety with a thiosemicarbazone group, known for pharmacological activity (e.g., antiviral, anticancer properties).
Physicochemical and Crystallographic Properties
Biological Activity
The compound (2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone , commonly referred to as a benzothiazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety fused with a benzothiazine structure, which is known for its diverse pharmacological properties. The molecular formula is , with a molecular weight of approximately 451.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that benzothiazine derivatives can interact with multiple biological pathways:
- Inhibition of Soluble Epoxide Hydrolase (sEH) : Compounds similar to (2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone have been shown to inhibit sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play a role in inflammation and pain modulation .
- Fatty Acid Amide Hydrolase (FAAH) Inhibition : This compound may also exhibit FAAH inhibitory activity, leading to increased levels of endocannabinoids such as anandamide, which are associated with analgesic effects .
- Calcium Channel Modulation : Some derivatives have demonstrated calcium antagonistic properties, which could be beneficial in treating conditions like hypertension and other cardiovascular diseases .
Biological Activity and Therapeutic Implications
The biological activity of (2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone is reflected in several therapeutic areas:
1. Antinociceptive Effects
Studies show that dual inhibition of sEH and FAAH can lead to significant pain relief in animal models. This suggests that compounds like (2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone may be effective in developing new analgesics .
2. Anti-inflammatory Properties
By modulating the endocannabinoid system and inhibiting inflammatory pathways via sEH inhibition, this compound may provide therapeutic benefits for inflammatory diseases .
3. Potential Antihypertensive Effects
The calcium channel blocking activity observed in some benzothiazine derivatives indicates potential use in managing hypertension .
Table 1: Summary of Biological Activities
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